Penostatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penostatin A is a natural product found in Ulva intestinalis and Penicillium with data available.

科学的研究の応用

Treatment of Hairy Cell Leukemia

Penostatin A has been extensively studied for its efficacy in treating hairy cell leukemia (HCL). Clinical trials have demonstrated that it can induce complete responses in 58-90% of patients, with a partial response rate of up to 30% . The median time to response is approximately 4.7 months , and long-term remissions can last over 14 months .

Chronic Lymphoblastic Leukemia

In addition to HCL, this compound has shown potential in treating chronic lymphoblastic leukemia (CLL). It works by inducing apoptosis in malignant lymphocytes, which can lead to significant reductions in tumor burden .

Waldenstrom’s Macroglobulinemia

Studies indicate that this compound may also be effective against Waldenstrom’s macroglobulinemia, a type of non-Hodgkin lymphoma characterized by excess IgM antibodies. Its role as an adenosine deaminase inhibitor helps manage this condition by targeting the underlying pathophysiology .

Graft-Versus-Host Disease

This compound has been investigated for its use in treating steroid-refractory acute graft-versus-host disease (aGVHD). In clinical settings, it has been administered to patients who did not respond adequately to standard therapies, showing promising results in managing symptoms and improving patient outcomes .

Dosage and Administration

The typical dosage regimen for this compound in clinical settings is 4 mg/m² administered intravenously every two weeks for a duration of 6-9 months . This regimen has been associated with manageable side effects including nausea, vomiting, and myelosuppression .

Side Effects and Tolerability

While generally well-tolerated, common adverse effects include:

- Nausea

- Vomiting

- Myelosuppression

- Fever

- Increased risk of infections

Long-term monitoring is essential due to potential immunosuppressive effects leading to opportunistic infections .

Efficacy Studies

A retrospective analysis involving 242 patients treated with either this compound or cladribine revealed comparable efficacy between the two agents, with complete response rates around 81% and median disease-free survival extending up to 16 years .

Combination Therapies

Recent studies have explored the combination of this compound with other agents such as alemtuzumab for treating T-cell neoplasms. Results indicated a response rate of 54% , highlighting the potential for enhanced efficacy through combination therapy .

特性

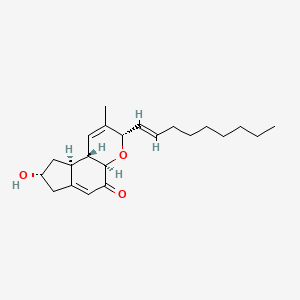

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC名 |

(3S,4aR,8R,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |

InChI |

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18+,19-,21-,22+/m0/s1 |

InChIキー |

ONCGMAFAIBLDNP-GYGBFYAFSA-N |

異性体SMILES |

CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@H](CC3=CC(=O)[C@@H]2O1)O)C |

正規SMILES |

CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |

同義語 |

penostatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。